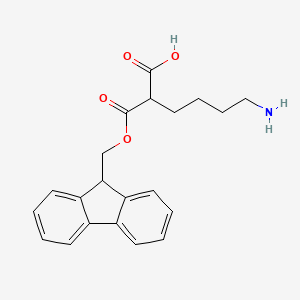

Fmoc-6-amino-hexanoic acid

Description

Contextualizing Fmoc-6-amino-hexanoic Acid within Modern Synthetic Chemistry

In modern synthetic chemistry, particularly in the realms of peptide synthesis, drug discovery, and materials science, the precise assembly of molecular building blocks is paramount. This compound serves as a valuable bifunctional linker or spacer molecule. researchgate.netiris-biotech.de Its structure allows for the introduction of a flexible, hydrophobic segment into larger molecules. mdpi.comnih.gov This characteristic is particularly useful in modifying the properties of peptides and other bioactive compounds, for instance, by enhancing their solubility and stability. cymitquimica.comchemimpex.com

The compound is an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.sethermofisher.com Its application extends to the development of peptide-based therapeutics, where it can be used to construct complex peptide sequences with specific biological activities. chemimpex.com Furthermore, it plays a role in bioconjugation, facilitating the attachment of biomolecules to various surfaces or other molecules, which is critical for diagnostics and targeted drug delivery systems. chemimpex.com

The Foundational Role of Fmoc Protection in Hexanoic Acid Chemistry for Research Applications

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group integral to many synthetic strategies, most notably in solid-phase peptide synthesis (SPPS). wikipedia.orgyoutube.com Its primary function is to temporarily block the reactive amino group of an amino acid, preventing unwanted side reactions during the formation of peptide bonds. youtube.comamericanpeptidesociety.org

The key advantage of the Fmoc group lies in its cleavage conditions. It is stable under acidic and hydrolytic conditions but can be readily removed with a mild base, such as piperidine (B6355638). wikipedia.orgamericanpeptidesociety.org This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile protecting groups on amino acid side chains or the linkage of the peptide to the solid support resin. wikipedia.orglgcstandards.com This mild deprotection process minimizes side reactions and enables the rapid and efficient synthesis of long and complex peptides. americanpeptidesociety.orglgcstandards.com The deprotection process also releases dibenzofulvene, a byproduct that can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.orgyoutube.com

The use of the Fmoc group in conjunction with 6-aminohexanoic acid provides a building block that is stable, easy to handle, and highly soluble in common solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF). publish.csiro.au

Overview of Key Academic Research Trajectories for this compound

The versatility of this compound has led to its use in several key areas of academic research.

Peptidomimetics and Drug Design: Researchers utilize this compound in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability. mdpi.com For instance, it has been used as a linker to cyclize short dipeptides to create models of β-turns, a common secondary structure in proteins. mdpi.com In another study, Fmoc-amino acids, including derivatives of 6-bromohexanoic acid, were used to create potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. acs.orgacs.orgresearchgate.net

Linkers in Bioconjugation and PROTACs: this compound is widely employed as a flexible and hydrophobic linker. researchgate.netmdpi.com It can be used to connect different molecular entities, such as in the development of PROTACs (Proteolysis Targeting Chimeras). chemicalbook.combroadpharm.com In PROTAC synthesis, the 6-aminohexanoic acid chain serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein, facilitating the targeted degradation of the protein. medchemexpress.com

Enhancing Antimicrobial Peptides: Recent research has explored the substitution of amino acids in natural antimicrobial peptides (AMPs) with 6-aminohexanoic acid to modulate their activity and toxicity. In one study, replacing leucine (B10760876) residues in melittin (B549807) with 6-aminohexanoic acid resulted in analogs with potent antibacterial activity against multidrug-resistant bacteria but significantly reduced toxicity towards mammalian cells. mdpi.com This highlights a promising strategy for developing new antimicrobial agents. mdpi.com

Improving Immunoassay Procedures: The hydrophobic nature of the 6-aminohexanoic acid chain has been leveraged to improve the efficiency of immunoassays. nih.gov By coupling peptides with 6-aminohexanoic acid, their hydrophobicity is enhanced, leading to better coating efficiency on polystyrene plates used in ELISA tests. nih.gov

Compound Properties

| Property | Value | Source(s) |

| Chemical Formula | C21H23NO4 | cymitquimica.combroadpharm.comscbt.com |

| Molecular Weight | 353.4 g/mol | broadpharm.com |

| CAS Number | 88574-06-5 | chemicalbook.combroadpharm.comscbt.com |

| Purity | ≥97.0% (HPLC) | sigmaaldrich.com |

| Solubility | Soluble in 1% acetic acid, water, and DMF. | chemicalbook.comfishersci.se |

| Storage Condition | -20°C | broadpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

6-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)hexanoic acid |

InChI |

InChI=1S/C21H23NO4/c22-12-6-5-11-18(20(23)24)21(25)26-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,24) |

InChI Key |

QOWWFHSXVPULET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCCCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 6 Amino Hexanoic Acid and Its Derivatives

Established Synthetic Pathways for Fmoc-6-amino-hexanoic Acid

The primary and most widely adopted method for synthesizing this compound involves the direct protection of the amino group of 6-amino-hexanoic acid.

Synthesis via Fluorenylmethyloxycarbonyl Protection of 6-Amino-hexanoic Acid

The most common and straightforward synthesis of this compound involves the reaction of 6-amino-hexanoic acid with an Fmoc-donating reagent. wikipedia.org This reaction is typically carried out in a basic aqueous or mixed aqueous-organic solvent system. The base is essential to deprotonate the amino group of the 6-amino-hexanoic acid, rendering it nucleophilic for the subsequent reaction with the Fmoc reagent.

Common Fmoc reagents used for this purpose include:

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) : This is a widely used reagent due to its high reactivity and the formation of a water-soluble N-hydroxysuccinimide byproduct, which simplifies purification. wikipedia.org

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) : Another effective reagent, though it can be more susceptible to hydrolysis, and the reaction may require careful pH control. wikipedia.org

The reaction progress can often be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the this compound product is typically isolated by acidification of the reaction mixture, which causes the product to precipitate out of the aqueous solution. The precipitate can then be collected by filtration, washed, and dried. acs.org

A study reported a one-step synthesis method that produced N-Fmoc-6-aminohexanoic acid with a 65% yield. acs.org

Table 1: Common Reagents for Fmoc Protection of 6-Amino-hexanoic Acid

| Reagent | Abbreviation | Key Features |

|---|---|---|

| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | High reactivity, water-soluble byproduct. wikipedia.org |

Alternative Methodologies for this compound Preparation

While direct Fmoc protection is standard, alternative methods for preparing 6-amino-hexanoic acid itself exist, which is the precursor for this compound. Historically, the synthesis of 6-aminohexanoic acid has relied on the hydrolysis of ε-caprolactam under acidic or basic conditions. nih.gov More recent and innovative approaches include enzymatic and biosynthetic methods. For instance, six isolated enzymes have been used to biosynthesize aminohexanoic acid from cyclohexanol. nih.gov Another advanced method involves using Pseudomonas taiwanensis strains to convert cyclohexane (B81311) to ε-caprolactone, followed by conversion to 6-aminohexanoic acid by Escherichia coli strains. nih.gov These alternative preparations of the starting material provide different routes to obtaining the necessary precursor for the final Fmoc-protected product.

Derivatization Strategies for this compound Scaffolds

The versatility of this compound lies in its ability to be further modified at its C-terminus, its side-chain, and its N-terminus after deprotection, allowing for the construction of a wide array of complex molecules.

C-Terminal Modification Approaches

The carboxylic acid group of this compound is a key site for modification, enabling its attachment to other molecules or solid supports. chemicalbook.com

Common C-terminal modifications include:

Esterification : The carboxylic acid can be converted to an ester, for example, by reacting it with an alcohol in the presence of an acid catalyst. This is often done to create activated esters, such as N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, facilitating amide bond formation. biosynth.com Fmoc-6-aminohexanoic acid N-hydroxysuccinimide ester is a commercially available and versatile building block for this purpose. biosynth.com

Amide Bond Formation : The carboxyl group can be coupled with an amine to form an amide bond. This is a fundamental reaction in peptide synthesis. The reaction is typically facilitated by activating agents like carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU, HBTU) to form a reactive intermediate that is then attacked by the amine. chemicalbook.combiosynth.com This approach is used to attach this compound to resin supports in solid-phase peptide synthesis (SPPS) or to other amino acids and molecules in solution-phase synthesis. ru.nl

Reduction to an Alcohol : The carboxylic acid can be reduced to a primary alcohol, providing a different functional group for further chemical transformations.

Side-Chain Functionalization for Orthogonal Reactivity

While this compound itself has a simple aliphatic side chain, its derivatives can be synthesized to incorporate functional groups that allow for orthogonal reactivity. This means that the side-chain can be modified selectively without affecting the N-terminal Fmoc group or the C-terminal carboxylic acid.

For example, a derivative could be synthesized from a modified 6-amino-hexanoic acid precursor that contains an additional functional group, such as an azide (B81097) or an alkyne. beilstein-journals.org These groups are unreactive under the standard conditions of peptide synthesis but can be specifically reacted later using "click chemistry," such as the Huisgen [3+2] cycloaddition, to attach other molecules like fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) chains. beilstein-journals.orggenscript.com This strategy is invaluable for creating complex, multifunctional peptide-based structures.

N-Terminal Fmoc-Deprotection Strategies for Subsequent Elongation

A cornerstone of using this compound in SPPS is the selective removal of the Fmoc protecting group to allow for the elongation of a peptide chain. wikipedia.orgjmcs.org.mx The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, most commonly piperidine (B6355638). wikipedia.orgspringernature.com

The standard deprotection procedure involves:

Treating the Fmoc-protected substrate (often attached to a solid support) with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com

The reaction proceeds via a β-elimination mechanism, releasing the free amine and generating a dibenzofulvene (DBF) byproduct. springernature.comgoogle.com

The piperidine acts as a scavenger for the DBF, forming a stable adduct that can be washed away. jmcs.org.mxgoogle.com

The newly exposed primary amine is then ready to be coupled with the next Fmoc-protected amino acid in the sequence. evitachem.com

Table 2: Common Reagents for Fmoc Deprotection

| Reagent | Concentration/Solvent | Key Features |

|---|---|---|

| Piperidine | 20% in DMF | Standard and efficient reagent for Fmoc removal in SPPS. wikipedia.orgpeptide.com |

| 4-Methylpiperidine | 20% in DMF | Investigated as a viable alternative to piperidine. jmcs.org.mx |

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The ability to easily remove the Fmoc group under mild basic conditions, while other protecting groups on the peptide (like t-butyl groups on side chains) remain intact, is the essence of the orthogonal protection strategy in Fmoc-based peptide synthesis. jmcs.org.mx

Integration of Fmoc 6 Amino Hexanoic Acid in Solid Phase Peptide Synthesis Methodologies

Role of Fmoc-6-amino-hexanoic Acid as a Non-Natural Amino Acid Mimetic

This compound (Fmoc-Ahx-OH) can be incorporated into peptide sequences to act as a mimetic of non-natural amino acids. By replacing natural amino acid residues with this synthetic analog, researchers can introduce specific modifications to the peptide's structure and function. nih.gov This strategy is often employed to enhance the bioavailability of peptides by reducing their susceptibility to proteolytic degradation. nih.govmdpi.com The replacement of parts of the peptide backbone with non-peptide spacers like 6-aminohexanoic acid can also decrease the number of hydrogen bond donors and acceptors, further improving bioavailability. nih.govmdpi.com

The introduction of Fmoc-Ahx-OH can alter the conformation and orientation of adjacent amino acid side chains, potentially leading to novel biological activities. mdpi.com For instance, in the design of neuropeptide Y (NPY) analogs, replacing a significant portion of the peptide loop with 6-aminohexanoic acid resulted in a molecule that retained affinity for its receptor. mdpi.com This highlights the utility of Fmoc-Ahx-OH in creating peptide hybrids that maintain or even gain biological function while possessing improved pharmacological properties.

This compound as a Spacer in Solid-Phase Peptide Synthesis (SPPS)

One of the most common applications of this compound in SPPS is as a flexible, non-polar spacer. cymitquimica.comlifetein.com Its aliphatic chain provides distance between different parts of a peptide or between a peptide and another molecule, such as a fluorescent label or a drug conjugate. nih.govlifetein.com

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based SPPS protocols. nih.govexplorationpub.com The process involves the following general steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). nih.govexplorationpub.com

Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent. Common coupling reagents include TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DCC (N,N'-dicyclohexylcarbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole). nih.govexplorationpub.com The activated Fmoc-Ahx-OH is then coupled to the deprotected amino group of the resin-bound peptide.

Washing: The resin is washed to remove excess reagents and byproducts.

The success of the coupling reaction is often monitored using qualitative tests like the Kaiser test. explorationpub.com

Table 1: Common Reagents in Fmoc-SPPS for Incorporating this compound

| Reagent Class | Example Reagents | Function |

| Deprotection Reagents | Piperidine in DMF | Removal of the Fmoc protecting group. nih.govexplorationpub.com |

| Coupling Reagents | TBTU, DCC, HATU | Activation of the carboxylic acid for amide bond formation. nih.govexplorationpub.combroadpharm.com |

| Additives | HOBt, 6-Cl-HOBt | Minimization of side reactions and improvement of coupling efficiency. explorationpub.com |

| Solvents | DMF, NMP, DCM | Solubilization of reagents and swelling of the solid support resin. nih.gov |

The incorporation of 6-aminohexanoic acid as a spacer introduces a significant degree of flexibility into the peptide backbone due to its six-carbon chain. nih.govmdpi.com This flexibility can be advantageous in several contexts. For example, when attaching a bulky molecule like biotin (B1667282), the Ahx spacer can reduce steric hindrance and improve the accessibility of the attached molecule for subsequent reactions or binding events. nih.gov

However, the increased flexibility can also impact the peptide's secondary structure. While it can disrupt ordered structures like α-helices or β-sheets, it can also facilitate the formation of desired conformations, such as β-turns. nih.gov The hydrophobic nature of the aliphatic chain can also influence peptide folding and interactions with other molecules or biological membranes. cymitquimica.comlifetein.com

In some applications, multiple units of this compound are inserted into a peptide sequence to create longer, more flexible linkers. nih.govaai.org This strategy is employed to further increase the distance between functional domains of a peptide or to enhance the separation of a label from the peptide to minimize interference. For instance, in the synthesis of a biotinylated reference peptide for an HLA-DRB1*1401 binding assay, two Fmoc-6-aminohexanoic acid spacers were added between the N-terminal biotin label and the peptide sequence to provide flexibility. nih.gov Similarly, two Ahx spacers were used in the synthesis of biotinylated peptides for studying interactions with MHC class II proteins. aai.org The insertion of multiple Ahx units is achieved through the repetitive application of the standard coupling and deprotection steps in SPPS.

Linker Architectures Utilizing this compound in SPPS

Beyond its role as a spacer within a peptide sequence, this compound is also a key component in the design of linker architectures that connect a peptide to the solid support resin or to other molecules. chemimpex.comlsu.eduiris-biotech.de

This compound can be incorporated into the structure of cleavable linkers, which are designed to release the synthesized peptide from the solid support under specific chemical conditions. lsu.edunih.gov While Fmoc-Ahx-OH itself is not the cleavable moiety, it can serve as a structural component within a more complex linker system. For example, it can be attached to a handle that dictates the cleavage conditions. lsu.edu

In the design of safety-catch linkers, which are stable during synthesis but can be activated for cleavage, 6-aminohexanoic acid derivatives have been utilized. nih.gov For example, the DSA linker (4-(4-methoxyphenyl-aminomethyl)-3-methoxyphenylsulfinyl-6-hexanoic acid) incorporates a hexanoic acid derivative. nih.gov In this type of linker, the peptide is attached via an amide bond and is released after a specific activation step followed by acidolysis. nih.gov The inclusion of the hexanoic acid component can influence the linker's properties and the efficiency of the final cleavage step.

Non-Cleavable Linker Integration via this compound

Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH) serves as a versatile building block in solid-phase peptide synthesis (SPPS), not only as a spacer to modulate peptide properties but also in the context of creating non-cleavable linkages. lifetein.comchemimpex.com In this application, the hexanoic acid backbone is integrated into the peptide sequence, but the final construct remains permanently attached to the solid support. This approach is particularly useful for applications such as affinity chromatography, on-bead screening assays, and the development of heterogeneous catalysts where the peptide's function is required while immobilized.

The integration process leverages the standard Fmoc/tBu strategy. jmcs.org.mx The carboxylic acid end of Fmoc-6-aminohexanoic acid is coupled to a functional group on the solid support, typically an amine-functionalized resin. This is followed by the removal of the Fmoc protecting group from the amino terminus of the linker using a base, commonly piperidine in DMF. Subsequently, the desired peptide chain is synthesized in a stepwise manner onto the newly exposed amino group.

The stability of the amide bond formed between the 6-aminohexanoic acid linker and the resin is crucial. This bond is resistant to the repetitive cycles of Fmoc deprotection (basic conditions) and the final cleavage cocktail (typically strong acids like trifluoroacetic acid) used to remove side-chain protecting groups. As a result, the peptide remains covalently anchored to the solid support.

Key Characteristics of Fmoc-6-aminohexanoic Acid as a Non-Cleavable Linker:

| Feature | Description | Relevance in SPPS |

| Chemical Structure | A six-carbon aliphatic chain with a terminal carboxylic acid and an Fmoc-protected amino group. cymitquimica.com | The aliphatic chain provides a flexible and hydrophobic spacer between the solid support and the peptide. |

| Bond Stability | The amide bond formed with the resin is stable to the conditions of Fmoc-SPPS. | Ensures the peptide remains attached throughout the synthesis and subsequent applications. |

| Orthogonality | Compatible with the Fmoc/tBu protection scheme. jmcs.org.mx | Allows for the selective deprotection of the N-terminal Fmoc group without affecting the linker-resin bond. |

| Versatility | Can be coupled to various amine-functionalized solid supports. | Adaptable to different solid-phase synthesis platforms and applications. |

Table 1: Research Findings on Non-Cleavable Linker Integration

| Study Focus | Key Finding | Significance |

| Affinity Matrix Development | Peptides immobilized on a solid support via a non-cleavable linker like 6-aminohexanoic acid can be used to purify binding partners from complex mixtures. | Demonstrates the utility of this approach in creating tools for proteomics and molecular interaction studies. |

| On-Bead Enzyme Assays | The use of a non-cleavable linker allows for the direct testing of enzymatic activity on the solid phase, as the peptide substrate remains attached. | Facilitates high-throughput screening of enzyme inhibitors and characterization of enzyme kinetics. |

| Material Science Applications | Peptides can be permanently grafted onto surfaces to modify their biocompatibility and other properties. | Enables the development of advanced biomaterials with tailored functionalities. |

Strategies for the Solid-Phase Synthesis of Peptoids Incorporating this compound

Peptoids, or N-substituted glycines, are a class of peptide mimetics that have garnered significant interest due to their enhanced proteolytic stability and conformational flexibility. The incorporation of Fmoc-6-aminohexanoic acid into peptoid structures on a solid support can serve multiple purposes, including its use as a flexible spacer or as a building block for hybrid peptide-peptoid molecules.

The synthesis of peptoids, commonly achieved through the submonomer method, can be adapted to include Fmoc-6-aminohexanoic acid. This method involves a two-step cycle for each monomer addition: acylation and displacement.

Acylation: The resin-bound free amine is acylated with a haloacetic acid, typically bromoacetic acid.

Displacement: The resulting α-bromoacetamide is then displaced by a primary amine, which introduces the desired side chain.

To incorporate Fmoc-6-aminohexanoic acid, it can be introduced as a standard amino acid building block prior to the commencement of the peptoid submonomer cycles. The synthesis would proceed as follows:

An appropriate solid-phase resin (e.g., Rink amide resin) is deprotected to reveal a free amine.

Fmoc-6-aminohexanoic acid is then coupled to the resin using standard peptide coupling reagents.

The Fmoc group is removed with piperidine, yielding a primary amine on the solid support.

The peptoid synthesis can then be initiated, starting with the acylation of the 6-aminohexanoic acid's terminal amine with bromoacetic acid, followed by displacement with a primary amine to introduce the first peptoid side chain.

Alternatively, for the creation of hybrid structures, the peptide portion can be synthesized first, followed by the coupling of Fmoc-6-aminohexanoic acid, and then the continuation of the synthesis with peptoid monomers.

Table 2: Strategies for Peptoid Synthesis with Fmoc-6-aminohexanoic Acid

| Strategy | Description | Application |

| N-Terminal Extension | Fmoc-6-aminohexanoic acid is coupled to the N-terminus of a completed peptoid sequence. | Useful for adding a handle for conjugation or labeling of the peptoid. |

| Internal Spacer | Fmoc-6-aminohexanoic acid is incorporated within the peptoid sequence by treating it as a standard amino acid building block between peptoid monomer additions. | Provides flexibility and can influence the overall conformation and biological activity of the peptoid. |

| Hybrid Peptide-Peptoid Synthesis | A peptide sequence is synthesized, followed by the addition of Fmoc-6-aminohexanoic acid, and then the synthesis is continued with peptoid monomers. | Creates chimeric molecules that can combine the properties of both peptides and peptoids. |

| C-Terminal Anchor | Fmoc-6-aminohexanoic acid is first attached to the solid support to act as a linker before the peptoid synthesis begins. | Can be used to create peptoids with a C-terminal carboxylic acid or other functionalities depending on the linker chemistry. |

The integration of Fmoc-6-aminohexanoic acid into peptoid synthesis provides a valuable tool for designing novel peptidomimetic structures with tailored properties for various applications in drug discovery and materials science.

Fmoc 6 Amino Hexanoic Acid As a Versatile Spacer and Linker in Bioconjugation Strategies

General Principles of Bioconjugation Facilitated by Fmoc-6-amino-hexanoic Acid

The utility of this compound in bioconjugation is rooted in its bifunctional nature. The terminal carboxylic acid can be activated to react with primary amines on a target biomolecule, forming a stable amide bond. nih.gov Simultaneously, the Fmoc protecting group on the other end of the molecule allows for controlled, stepwise synthesis. This Fmoc group is stable under the acidic conditions often used for side-chain deprotection in peptide synthesis but can be readily removed with a mild base, such as piperidine (B6355638), to expose a free amine for further conjugation. nih.govbiosyn.com

This orthogonal deprotection strategy is a cornerstone of its application, allowing for the selective modification of biomolecules without interfering with other functional groups. chemimpex.com The six-carbon chain of the hexanoic acid provides a flexible spacer arm, which is crucial for overcoming steric hindrance between the conjugated molecules, thereby preserving their individual biological activities. nih.gov This spatial separation is often necessary for the proper folding and function of proteins or for enabling the interaction of a conjugated ligand with its receptor. nih.gov

The general workflow for utilizing this compound in bioconjugation typically involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using standard coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate its reaction with an amino group on the target molecule. nih.govbiosynth.com

Coupling Reaction: The activated this compound is then reacted with the target biomolecule to form a stable amide linkage.

Fmoc Deprotection: The Fmoc group is removed by treatment with a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF), to reveal a primary amine. nih.gov

Further Conjugation: The newly exposed amine can then be used as a reactive handle for the attachment of another molecule, such as a fluorescent dye, a drug, or another biomolecule.

This stepwise approach allows for the precise and controlled assembly of complex bioconjugates.

Conjugation of Peptides and Proteins via this compound Linkers

This compound is extensively used in the synthesis and modification of peptides and proteins. Its integration into peptide chains can enhance their properties and enable the attachment of various functional moieties.

Site-Specific Bioconjugation Methodologies

While traditional bioconjugation methods often result in heterogeneous mixtures, site-specific methodologies aim to attach molecules at a single, defined position on a protein or peptide. This precision is crucial for maintaining the biological activity and structural integrity of the biomolecule. This compound can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS) at a specific location. nih.gov The subsequent deprotection of the Fmoc group provides a unique reactive site for the attachment of another molecule, ensuring a homogenous product.

For example, a peptide can be synthesized with an this compound unit at its N-terminus or at an internal position by using an amino acid with an orthogonal protecting group. After the synthesis of the peptide is complete, the Fmoc group can be selectively removed to allow for the site-specific conjugation of a payload, such as a therapeutic agent or an imaging probe. This strategy has been employed in the development of targeted drug delivery systems and diagnostic tools. chemimpex.com

Multi-Valent Conjugate Design using this compound

By using a core molecule with multiple reactive sites, such as a lysine (B10760008) residue with its two amino groups, this compound can be used to create branched structures. For instance, after coupling the carboxylic acid of this compound to both the α- and ε-amino groups of a lysine residue, the two Fmoc groups can be removed to provide two new sites for peptide chain elongation or the attachment of other molecules. Repeating this process can lead to the generation of highly branched, dendrimeric structures. These multi-valent scaffolds have been utilized in various applications, including the development of synthetic vaccines and targeted therapies. nih.govmdpi.com

| Application | Methodology | Advantage | Reference |

|---|---|---|---|

| Site-Specific Labeling | Incorporation into a specific site during SPPS followed by selective Fmoc deprotection and conjugation. | Homogenous product with preserved biological activity. | nih.govchemimpex.com |

| Multi-valent Peptide Synthesis | Use as a branching unit in the construction of peptide dendrimers. | Enhanced binding affinity and biological efficacy through avidity. | nih.govmdpi.com |

| Drug Conjugation | Acts as a stable linker to attach therapeutic agents to targeting peptides or proteins. | Improved drug delivery and targeting. | chemimpex.com |

Nucleic Acid Modifications and Conjugations Employing this compound

The application of this compound extends beyond peptides and proteins to the modification and conjugation of nucleic acids, such as DNA and RNA. These conjugates are essential tools in molecular biology, diagnostics, and therapeutics.

Oligonucleotide Conjugation via this compound Spacers

This compound can be used to introduce a primary amine at a specific position within an oligonucleotide sequence. This is typically achieved by using a modified phosphoramidite building block during automated DNA or RNA synthesis. The Fmoc-protected amino group can then be deprotected and used for the covalent attachment of various labels, such as fluorescent dyes, quenchers, or biotin (B1667282). nih.gov

The six-carbon spacer arm provided by the hexanoic acid is particularly beneficial in this context, as it moves the attached label away from the oligonucleotide, minimizing any potential interference with hybridization or enzymatic processes. nih.gov This is crucial for applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA microarrays.

A common strategy involves the use of an amino-modifier phosphoramidite that incorporates an Fmoc-protected amine. After the oligonucleotide synthesis is complete, the Fmoc group is removed, and the resulting amine is reacted with an N-hydroxysuccinimide (NHS) ester of the desired label. This method allows for the efficient and site-specific labeling of oligonucleotides.

DNA/RNA Hybrid Construction Methodologies

The construction of DNA-RNA hybrids or chimeras is important for various research applications, including the study of nucleic acid structure and function, and the development of therapeutic oligonucleotides. This compound can be employed as a flexible linker to connect DNA and RNA strands or to introduce modifications at the interface between the two nucleic acid types.

In the solid-phase synthesis of DNA-peptide conjugates, for example, this compound can be used to link the 5' or 3' end of a DNA oligonucleotide to a peptide. delivertherapeutics.com The synthesis can be performed in a stepwise manner on a solid support, with the this compound serving as the bridge between the nucleic acid and the peptide moieties. This approach allows for the creation of well-defined conjugates with precise stoichiometry and connectivity. rsc.org

| Application | Methodology | Advantage | Reference |

|---|---|---|---|

| Oligonucleotide Labeling | Use of an Fmoc-protected amino-modifier phosphoramidite during synthesis, followed by deprotection and labeling. | Site-specific attachment of labels with minimal interference to nucleic acid function. | nih.gov |

| DNA-Peptide Conjugates | Solid-phase synthesis using this compound as a linker between the DNA and peptide components. | Creation of well-defined hybrid molecules for therapeutic and diagnostic applications. | delivertherapeutics.comrsc.org |

| Antisense Oligonucleotides | Conjugation of cell-penetrating peptides to enhance cellular uptake. | Improved delivery and efficacy of therapeutic oligonucleotides. | nih.gov |

Carbohydrate and Glycoconjugate Synthesis Enhanced by this compound

The synthesis of complex carbohydrates and glycoconjugates often requires the strategic use of linkers to connect saccharide moieties to other molecules, such as peptides, lipids, or solid supports. This compound is well-suited for this role due to its defined length and the orthogonal protection strategy afforded by the Fmoc group.

In the assembly of glycopeptides, where carbohydrate chains are attached to a peptide backbone, maintaining precise distance and orientation between the two components is critical for biological activity. The six-carbon chain of 6-amino-hexanoic acid (Ahx) acts as a flexible spacer, preventing steric hindrance between the bulky glycan and the peptide chain. This separation can be crucial for proper folding and interaction with biological targets. The use of the Fmoc group is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids and the linker itself onto a solid support. nih.gov

Research findings have highlighted the utility of Ahx as a linker in various biologically active structures. nih.govresearchgate.net For instance, the commercially available reagent Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH utilizes a 6-amino-hexanoic acid (also known as ε-aminocaproic acid) derivative to link biotin to the amino acid lysine. nih.gov This demonstrates the principle of using the Ahx spacer to conjugate a molecule of interest to an amino acid, a strategy that is directly applicable to the attachment of carbohydrates. A glycan can be chemically attached to one end of the Ahx linker, and the other end can be incorporated into a peptide sequence during SPPS.

The general methodology for creating such glycoconjugates involves:

Activating the carboxylic acid of this compound.

Reacting it with an amino-functionalized carbohydrate to form a stable amide bond.

Utilizing the resulting Fmoc-protected glycan-linker construct as a building block in solid-phase synthesis.

This approach allows for the precise placement of carbohydrates within a peptide sequence, facilitating the synthesis of well-defined neoglycoproteins and other glycoconjugates for studying carbohydrate-protein interactions and for the development of targeted therapeutics.

Table 1: Applications of this compound in Glycoconjugate Synthesis

| Application Area | Role of this compound | Key Benefit |

|---|---|---|

| Glycopeptide Synthesis | Spacer between peptide and glycan | Reduces steric hindrance, allows for standard Fmoc-SPPS chemistry. |

| Biotinylation | Linker arm in biotinylation reagents | Provides flexibility for biotin to bind to avidin (B1170675)/streptavidin. nih.gov |

| Surface Immobilization | Tether for attaching glycans to surfaces | Creates functionalized surfaces for studying carbohydrate interactions. |

Lipid and Liposome Functionalization with this compound Spacers

The functionalization of lipids and the modification of liposome surfaces are critical for developing advanced drug delivery systems. Attaching targeting ligands, stealth polymers, or other functional moieties to a lipid anchor can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov this compound serves as an effective bifunctional linker in these applications.

One end of the molecule, the carboxylic acid, can be conjugated to the headgroup of a phospholipid or another lipid molecule, while the Fmoc-protected amine at the other end is available for further modification after deprotection. The flexible six-carbon chain provides spatial separation between the lipid bilayer of a liposome and the attached molecule, allowing the conjugated moiety to be accessible for interaction with its target.

A notable application is in the development of lipidated peptides. Research into peptide delivery systems has utilized linkers to conjugate peptides to lipidic molecules like lithocholic acid. While not always specifying the Fmoc-protected version for the entire synthesis, the principle relies on a spacer like 6-amino-hexanoic acid to connect the hydrophobic lipid anchor to the therapeutic peptide. This modification can enhance membrane interaction and improve the peptide's pharmacological profile. The use of this compound as a building block in the solid-phase synthesis of such a peptide allows for precise control over the final structure.

In the context of liposomes, lipids functionalized with a linker like this compound can be incorporated into the liposome bilayer. After liposome formation, the Fmoc group on the surface can be removed to expose the primary amine. This amine then serves as a reactive handle for conjugating targeting molecules, such as antibodies or peptides, to the liposome surface, enabling targeted drug delivery to specific cells or tissues. researchgate.net

Table 2: Research Findings on Lipid and Liposome Functionalization

| Conjugate Type | Linker Role | Research Outcome |

|---|---|---|

| Lipidated Peptides | Connects a lipid anchor to a peptide pharmacophore. | Enhances membrane interaction and can improve drug delivery profiles. nih.gov |

| Surface-Modified Liposomes | Provides a reactive point for attaching targeting ligands post-liposome formation. | Enables targeted delivery of encapsulated cargo to specific tissues. researchgate.net |

Emerging Bioconjugation Methodologies Involving this compound

This compound is increasingly being incorporated into novel and sophisticated bioconjugation strategies, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. medchemexpress.com

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two. broadpharm.com The linker is a critical determinant of a PROTAC's efficacy, as its length, rigidity, and composition dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound is a widely used building block for constructing these linkers. broadpharm.com Its defined length and flexibility can be systematically varied by incorporating it one or more times into the linker chain. The Fmoc-protection scheme is ideal for the solid-phase or solution-phase synthesis of complex PROTACs, allowing for the sequential attachment of the linker components and the two different ligands. Researchers have used building blocks like this compound to synthesize libraries of PROTACs with varying linker lengths to optimize degradation potency for specific targets.

The synthesis process often involves coupling this compound with other linker components or directly to one of the ligands. The terminal carboxylic acid can react with an amine group, and the Fmoc-protected amine can be deprotected to react with a carboxylic acid, providing a modular and efficient way to assemble the final PROTAC molecule. broadpharm.com This modularity is essential for the rapid optimization required in PROTAC development.

Table 3: Use of this compound in PROTACs

| PROTAC Component | Function of this compound | Significance in PROTAC Design |

|---|---|---|

| Linker | Serves as a flexible, aliphatic building block. | Allows for systematic variation of linker length to optimize ternary complex formation and degradation efficiency. broadpharm.commedchemexpress.com |

| Synthetic Intermediate | Provides a reactive handle for modular synthesis. | Facilitates the efficient assembly of the two-ligand, one-linker PROTAC structure. |

Applications of Fmoc 6 Amino Hexanoic Acid in Advanced Materials Science Research

Engineering Polymeric Materials with Fmoc-6-amino-hexanoic Acid Units

The incorporation of this compound into polymer chains allows for the development of advanced materials that combine the structural properties of polymers with the functional characteristics of peptides. Its role as a flexible linker is crucial for creating materials with unique self-assembly and bioactive properties. nih.govmdpi.com

Synthesis of Peptide-Polymer Conjugates and Copolymers

This compound is a key component in the synthesis of peptide-polymer conjugates, where it serves as a flexible spacer arm or linker between the peptide and the polymer backbone. chemimpex.commdpi.com Its integration is typically achieved through standard peptide synthesis protocols, often on a solid support. nih.gov The process involves the sequential addition of amino acids, including this compound, to a growing peptide chain. The terminal carboxylic acid of the Fmoc-protected linker can be activated using reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) to form a stable amide bond with an amine-functionalized polymer or resin. nih.govbroadpharm.com

Alternatively, in a "grafting-from" approach, the 6-aminohexanoic acid moiety can be attached to a polymer backbone, and after deprotection of the Fmoc group, it can initiate the polymerization of other monomers. sigmaaldrich.com The flexible hexamethylene chain of the linker helps to minimize steric hindrance between the peptide and the polymer, preserving the biological activity of the peptide. nih.gov This methodology is used to create copolymers where the peptide segments can impart biological recognition or self-assembly properties to the bulk polymer. mdpi.com

| Conjugation Strategy | Description | Key Reagents | Resulting Structure |

|---|---|---|---|

| "Grafting-to" | A pre-synthesized peptide containing the this compound linker is attached to a functionalized polymer. | EDC, HATU, TBTU | Polymer with peptide chains attached via flexible linkers. |

| "Grafting-from" | The linker is attached to the polymer first, and then the peptide chain is synthesized directly on the polymer support. | Piperidine (B6355638) (for Fmoc removal), standard SPPS reagents | Polymer backbone with integrated peptide sequences. |

| Macromonomer Polymerization | A peptide functionalized with a polymerizable group via the linker is copolymerized with other monomers. | RAFT agents, ATRP initiators | Copolymer with pendant peptide chains distributed along the polymer backbone. |

Hydrogel Formation and Architectures Modulated by this compound

Fmoc-protected amino acids are well-known for their ability to self-assemble into fibrous networks that form supramolecular hydrogels. nih.govrsc.org This self-assembly is driven by a combination of non-covalent interactions: π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. nih.govacs.org When this compound is incorporated into peptide sequences, it significantly modulates the properties of the resulting hydrogels.

| Interaction Type | Contributing Moiety | Role in Hydrogel Formation |

|---|---|---|

| π-π Stacking | Fmoc Group | Initiates and stabilizes the self-assembly of fibers. acs.org |

| Hydrogen Bonding | Peptide Backbone (Amide groups) | Drives the formation of β-sheet secondary structures. nih.gov |

| Hydrophobic Interactions | Hexanoic Acid Chain, Amino Acid Side Chains | Modulates fiber packing, gel stability, and mechanical properties. nih.gov |

| Van der Waals Forces | Aliphatic Chains | Contribute to the overall stability of the assembled structure. nih.gov |

Surface Functionalization and Bio-Interfacial Engineering

The ability to modify and control the properties of material surfaces is critical in fields such as biomedical devices, biosensors, and cell culture. This compound serves as an effective molecular linker for anchoring bioactive molecules onto various substrates, transforming inert surfaces into functionally active interfaces.

Surface Grafting Methodologies for this compound

This compound can be covalently attached to surfaces through either its terminal carboxyl group or, after Fmoc deprotection, its terminal amine group. The choice of method depends on the functional groups available on the substrate material.

For surfaces functionalized with primary amines (e.g., plasma-treated polymers or aminosilanized glass/silicon), the carboxyl group of this compound can be activated with carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond with the surface. broadpharm.com

Conversely, for surfaces with carboxyl groups, the Fmoc group on the linker can be removed with a mild base (like piperidine), exposing the primary amine. This amine can then be coupled to the surface's carboxyl groups using the same EDC/NHS chemistry. The presence of the Fmoc group during the initial grafting step allows for orthogonal chemistry, where the surface is modified first, and then the Fmoc group is removed to expose a reactive site for the subsequent attachment of peptides or other molecules. chemimpex.com

Creation of Bio-Active Surfaces and Coatings

Once this compound is grafted onto a surface, the Fmoc group can be removed to expose a primary amine. This amine serves as a versatile anchor point for the immobilization of various biomolecules, such as peptides, proteins, or nucleic acids, thereby creating a bioactive surface.

A prominent application is the attachment of cell-adhesive peptides, like those containing the Arginine-Glycine-Aspartic acid (RGD) sequence. By linking such peptides to a surface via the flexible 6-aminohexanoic acid spacer, the peptide can be presented to cells in a more accessible conformation, promoting specific cell adhesion, spreading, and growth. Research has shown that hydrogels and surfaces functionalized with Fmoc-peptide derivatives can act as effective matrices for cell culture, fully supporting cell adhesion and survival. nih.gov Furthermore, the introduction of 6-aminohexanoic acid linkers has been shown to enhance the hydrophobicity of peptide coatings on polystyrene plates, improving their stability and efficiency in immunoassay applications. nih.gov

Nanomaterial Functionalization and Hybrid System Construction

The functionalization of nanomaterials is essential for their application in biology and medicine, as it improves their stability in physiological environments, reduces cytotoxicity, and can impart specific targeting capabilities. nih.gov this compound is an ideal bifunctional linker for this purpose.

The carboxyl group of the molecule can be used to anchor it to the surface of various nanoparticles, such as iron oxide or gold nanoparticles. For metal oxide nanoparticles, the carboxylate can form a stable coordinate bond with the metal atoms on the surface. mdpi.com For gold nanoparticles, the linker would typically be modified first with a thiol group to ensure strong anchoring.

Once the nanoparticle is coated with the linker, the outward-facing Fmoc group can be deprotected to reveal the amine. This terminal amine group can then be used to conjugate other functional molecules, including targeting ligands (e.g., antibodies, folic acid), imaging agents (e.g., fluorescent dyes), or therapeutic payloads. The 6-carbon aliphatic chain acts as a spacer, preventing the nanoparticle surface from sterically hindering the function of the attached bioactive molecule. nih.gov This approach allows for the construction of complex, multifunctional hybrid nanosystems for applications ranging from targeted drug delivery to advanced diagnostics. nih.gov

Functionalization of Nanoparticles (e.g., Gold, Quantum Dots)

The surface modification of nanoparticles is crucial for tailoring their solubility, stability, and biological interactions. This compound is utilized in this context as a surface ligand, imparting specific functionalities to inorganic nanoparticles.

Gold Nanoparticles (AuNPs): Fmoc-protected amino acids are instrumental in the controlled functionalization of gold nanoparticles. nih.gov The carboxylic acid end of this compound can be covalently bonded to amine groups present on an AuNP surface or, more commonly, the amine group of the amino acid (after Fmoc deprotection) can bind directly to the gold surface. ijnnonline.net The Fmoc group itself is crucial during synthesis, acting as a protecting group in solid-phase synthesis strategies, which allows for the precise, step-by-step construction of complex surface chemistries. nih.gov For instance, solid-phase synthesis methods have been employed to create monofunctionalized gold nanoparticles, where a controlled, 1:1 ratio of the nanoparticle to the amino acid derivative is achieved. nih.gov The hydrophobic nature of the Fmoc group and the hexanoic acid chain can also influence the dispersibility and stability of the functionalized AuNPs in various solvents. researchgate.net

Quantum Dots (QDs): The functionalization of quantum dots with amino acids is a key strategy to enhance their biocompatibility, solubility in aqueous media, and utility in biological imaging and sensing. nih.govnih.gov While research often highlights general amino acid functionalization, this compound serves as an ideal linker for this purpose. Its integration onto the QD surface provides a terminal carboxylic acid or amine group available for further conjugation with biomolecules. broadpharm.com The six-carbon chain acts as a spacer, physically separating the conjugated biomolecule from the QD surface, which can help preserve the biomolecule's activity and the QD's optical properties. The ability to functionalize QDs with such linkers opens avenues for their use as highly specific probes in cellular imaging. researchgate.net

| Nanoparticle Type | Role of this compound | Key Research Findings |

| Gold Nanoparticles (AuNPs) | Serves as a building block in solid-phase synthesis for controlled surface functionalization. nih.gov | Enables the creation of monofunctionalized AuNPs with high selectivity. nih.gov |

| Acts as a surface ligand to improve stability and modify surface properties. ijnnonline.netresearchgate.net | The amine group can bind strongly to the AuNP surface. ijnnonline.net | |

| Quantum Dots (QDs) | Functions as a biocompatible linker for conjugating biomolecules. nih.govbroadpharm.com | Amino acid functionalization enhances solubility and enables applications in cellular imaging. nih.gov |

| Provides a flexible spacer to separate the QD from attached molecules. | The spacer arm helps maintain the function of both the QD and the conjugated molecule. |

Integration into Carbon Nanotube and Graphene Architectures

The unique electronic and mechanical properties of carbon-based nanomaterials are being harnessed for a variety of applications. Functionalization is key to improving their processability and interfacing them with other systems.

Carbon Nanotubes (CNTs): Derivatization of single-wall carbon nanotubes (SWCNTs) with 6-aminohexanoic acid has been shown to improve their solubility in aqueous solutions under physiologically relevant conditions. nih.gov In the synthesis of these materials, this compound is used as the protected building block. The Fmoc group is removed during the final stages to expose the amine, but its presence is critical for the synthetic route, preventing unwanted side reactions. cymitquimica.com The covalent attachment of the flexible hexanoic acid chains to the CNT surface disrupts the strong inter-tube van der Waals forces, preventing aggregation and facilitating their dispersion in solution. This improved solubility is a critical prerequisite for exploring their biological compatibility and potential as nanovectors for drug delivery. nih.gov

Graphene Architectures: Amino-functionalized graphene quantum dots (GQDs) have been developed for applications in electronics and bio-sensing. researchgate.net this compound provides a robust method for introducing amine and carboxyl functionalities onto graphene-based materials. The Fmoc-protected amine allows for selective reactions at the carboxylic acid terminus, while the carboxylic acid can be activated to react with amine groups. This versatility makes it a valuable tool for designing complex graphene-based architectures where specific molecular recognition or subsequent chemical modifications are required.

Self-Assembling Systems and Supramolecular Chemistry

The spontaneous organization of molecules into ordered structures is a cornerstone of supramolecular chemistry. The Fmoc group is a well-known and powerful motif for inducing self-assembly, driven by aromatic π-π stacking interactions. nih.gov When combined with the flexible alkyl chain of 6-aminohexanoic acid, it creates a molecule predisposed to forming higher-order structures.

Peptide Amphiphile Design and Directed Assembly

Peptide amphiphiles are molecules that combine a hydrophilic peptide segment with a hydrophobic tail, enabling them to self-assemble in aqueous environments into various nanostructures like micelles, nanofibers, and vesicles.

| System Component | Role in Self-Assembly | Resulting Supramolecular Interaction |

| Fmoc Group | Acts as the primary hydrophobic driver for aggregation. | π-π stacking |

| 6-Aminohexanoic Acid Chain | Provides a flexible, hydrophobic spacer. nih.gov | Hydrophobic interactions, van der Waals forces |

| Peptide Headgroup | Confers hydrophilicity and specific biological function. | Hydrogen bonding, electrostatic interactions |

Modulation of Self-Assembly through this compound Integration

The incorporation of this compound into a self-assembling system can be used to finely tune, or modulate, the resulting supramolecular structures.

The inherent flexibility of the six-carbon chain can influence the packing of the molecules within an assembly. nih.gov By acting as a spacer, it can alter the distance between interacting peptide segments or aromatic Fmoc groups, thereby changing the morphology of the final nanostructure. Research on similar Fmoc-aminoalkanoic acids has shown that external stimuli, such as pH, can significantly modulate the self-assembly process. rsc.org For example, changes in pH can alter the protonation state of the terminal carboxylic acid, affecting the electrostatic interactions and leading to dramatic shifts in the assembled morphology and corresponding optical properties. rsc.org The integration of this non-peptidic, flexible unit within a peptide sequence can disrupt or alter the regular hydrogen-bonding patterns of a pure peptide assembly, providing a mechanism to control properties like fibril persistence length or hydrogel stiffness. This makes it a valuable tool for designing "smart" biomaterials whose properties can be controlled by external cues. rsc.org

Fmoc 6 Amino Hexanoic Acid in the Development of Research Probes and Biosensors

Design Principles for Fluorescent and Luminescent Probes

The construction of high-performance fluorescent and luminescent probes often relies on the modular assembly of a recognition element, a signaling unit (the fluorophore), and a linker that connects them. The choice of linker is crucial as it can significantly influence the probe's properties, including its stability, solubility, and signal output.

Fmoc-6-amino-hexanoic acid provides a straightforward and efficient method for incorporating fluorophores into peptides, oligonucleotides, and other biomolecules, typically during solid-phase synthesis. chemimpex.com The process involves a series of controlled chemical reactions:

Initial Coupling: The carboxylic acid end of this compound is activated and coupled to a free amine group on the target molecule (e.g., the N-terminus of a peptide or an amino-modified oligonucleotide) through a stable amide bond.

Fmoc Deprotection: The Fmoc protecting group, which is stable under acidic and neutral conditions, is selectively removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This exposes the primary amine at the end of the hexanoic acid linker.

Fluorophore Conjugation: The newly exposed amine is then reacted with an activated form of the desired fluorophore, such as an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative. This forms a second stable covalent bond (an amide or thiourea linkage, respectively), securely attaching the fluorophore to the target molecule via the 6-amino-hexanoic acid spacer.

This strategy allows for the precise, site-specific labeling of complex molecules, which is essential for creating reliable and reproducible research probes. iris-biotech.de

The six-carbon chain of the 6-amino-hexanoic acid linker provides a flexible spacer of a defined length (approximately 9 Å) that separates the fluorophore from the molecule it is attached to. This separation is critical for optimizing the signal-to-noise ratio in sensing applications for several reasons:

Minimizing Steric Hindrance: The spacer prevents unwanted interactions between the often bulky fluorophore and the recognition element of the probe. Such steric hindrance can interfere with the binding of the probe to its target, reducing sensitivity. It can also lead to fluorescence quenching, where the close proximity of certain molecular groups on the target molecule deactivates the excited fluorophore, diminishing the signal.

Enhancing Binding Affinity: By physically separating the signaling unit from the binding motif, the linker ensures that the recognition element remains accessible and can adopt its optimal conformation for target binding.

Optimizing FRET Efficiency: In probes based on Förster Resonance Energy Transfer (FRET), where a signal is generated by the transfer of energy between a donor and an acceptor fluorophore, the distance between the two is paramount. The defined length of the 6-amino-hexanoic acid linker can be used to precisely tune this distance, helping to maximize the dynamic range and sensitivity of the FRET sensor.

Research has shown that the length of the linker significantly impacts the performance of bioconjugates. For instance, studies comparing different linker lengths in dye-labeled nucleotides found that longer linkers can lead to more efficient incorporation by polymerases, demonstrating the importance of optimizing spacer length to overcome steric issues.

| Spacer Characteristic | Impact on Probe Function | Rationale |

|---|---|---|

| Length | Affects signal intensity and binding affinity. | Optimizes distance to prevent quenching or steric hindrance; crucial for FRET efficiency. |

| Flexibility | Allows for proper orientation of the fluorophore and recognition element. | A flexible chain can accommodate conformational changes upon target binding. |

| Hydrophobicity | Can influence solubility and non-specific binding. | The alkyl chain of 6-amino-hexanoic acid is hydrophobic, which can be a design consideration. nih.gov |

Radiotracer and Imaging Agent Development Methodologies

In nuclear medicine, radiotracers are used for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These tracers consist of a targeting molecule, a radioactive isotope, and a chelator that securely holds the radiometal. This compound is frequently employed as a linker to connect the targeting moiety to the chelator.

The development of radiometal-based imaging probes requires a bifunctional chelator (BFC). One functional group of the BFC binds to the targeting biomolecule, while its cyclic or acyclic structure forms a stable coordination complex with the radiometal. This compound is used to introduce a spacer between the targeting molecule and the BFC.

This is exemplified in the synthesis of inhibitors for the prostate-specific membrane antigen (PSMA), a key target in prostate cancer imaging. nih.gov In these constructs, a PSMA-targeting motif, such as a glutamate-urea-lysine scaffold, is linked via one or more 6-amino-hexanoic acid units to a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The 6-Ahx linker serves to distance the bulky, often charged chelator-metal complex from the binding site of the inhibitor, ensuring that high binding affinity to PSMA is retained. nih.gov The Fmoc-protected version of 6-amino-hexanoic acid is integral to the solid-phase synthesis of these molecules, allowing for its precise placement within the inhibitor's structure before the chelator is attached.

The conjugation strategy for creating a radiopharmaceutical using this compound typically follows a well-defined, multi-step process:

Solid-Phase Synthesis: The targeting peptide or small molecule is assembled on a solid support. At the desired position, this compound is incorporated into the sequence.

Chelator Coupling: After the full sequence is assembled, the N-terminal Fmoc group is removed, and an activated form of the chelator (e.g., DOTA-NHS-ester) is coupled to the free amine of the final residue or a side chain. Alternatively, the chelator is coupled to the deprotected amine of the 6-amino-hexanoic acid linker.

Cleavage and Purification: The complete conjugate (targeting molecule-linker-chelator) is cleaved from the solid support and purified, typically by high-performance liquid chromatography (HPLC).

Radiolabeling: The purified conjugate is incubated with a solution containing the desired radiometal (e.g., Gallium-68, Lutetium-177) under controlled pH and temperature to form the final radiotracer.

This systematic approach ensures the production of a well-defined and pure radiopharmaceutical, where the 6-amino-hexanoic acid linker plays a critical role in optimizing the in vivo properties of the tracer.

| Component | Example | Function |

|---|---|---|

| Targeting Molecule | PSMA inhibitor (e.g., Glu-urea-Lys) | Binds to a specific biological target (e.g., cancer cell receptor). |

| Linker | 6-amino-hexanoic acid (6-Ahx) | Provides space between the targeting molecule and the chelator to preserve binding affinity. |

| Chelator | DOTA, DO3A, DOTAGA | Forms a stable complex with the radiometal. nih.gov |

| Radiometal | Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu) | Emits radiation (positrons for PET, beta/gamma for SPECT/Therapy) for imaging or therapy. |

Electrochemical and Optical Biosensor Architectures

In biosensor design, the effective immobilization of a biorecognition element (e.g., a peptide, antibody, or nucleic acid) onto a transducer surface is essential for signal generation. This compound is used to synthesize modified recognition elements that can be covalently attached to sensor surfaces, providing a stable and functional interface.

The linker physically separates the recognition element from the sensor surface, which is critical for several reasons:

It provides the flexibility needed for the biomolecule to orient itself correctly for target binding.

It prevents denaturation or loss of activity that can occur when a biomolecule is directly adsorbed onto a surface.

It helps to minimize non-specific binding to the sensor surface, improving the signal-to-noise ratio.

In electrochemical biosensors , peptides modified with a terminal thiol group (often from a cysteine residue) and an internal 6-amino-hexanoic acid linker can be immobilized on gold electrodes. The linker ensures the peptide extends away from the gold surface, making its binding site accessible to the target analyte in the solution.

A study on peptide-based piezoelectric biosensors for detecting aldehydes evaluated several different linkers, including 6-amino-hexanoic acid, for attaching a specific peptide (OBPP4) to a gold surface. nih.gov While in this particular application a different linker (GSGSGS) provided a lower limit of detection, the study demonstrates the principle of using such linkers to modulate sensor performance. The choice of linker is shown to be a critical parameter in optimizing the metrological characteristics of the biosensor. nih.gov

| Linker Used with OBPP4 Peptide | Limit of Detection (LOD) for Nonanal (ppm) |

|---|---|

| None (Original Peptide) | ~18 |

| 6-amino-hexanoic acid (6-Ahx) | 200-300 |

| GSGSGS | 2 |

In optical biosensors , such as those based on Surface Plasmon Resonance (SPR), the same principle applies. The 6-amino-hexanoic acid linker is used to tether a bioreceptor to the sensor chip. This controlled architecture is crucial for accurately measuring the binding kinetics between the immobilized receptor and its target analyte.

Surface Immobilization Techniques for Biosensing Elements

The functionality of many biosensors relies on the stable immobilization of a biological recognition element, such as an antibody or nucleic acid, onto a sensor surface. This compound plays a crucial role as a linker in these surface immobilization strategies. Its terminal carboxylic acid can be activated to react with amine groups present on a functionalized sensor surface, forming a stable amide bond. google.com

A common method for this covalent attachment is through carbodiimide chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). nih.gov In a typical process, the carboxyl group of the linker is first activated by EDC and NHS to form a more reactive NHS ester. This activated linker can then be coupled to an amino-functionalized surface. Following the immobilization of the linker, the Fmoc protecting group is removed from the distal end of this compound, exposing a primary amine. This amine is then available to be conjugated to the desired biosensing element, such as a peptide, antibody, or aptamer. This step-wise approach allows for a controlled and oriented immobilization of the biomolecule on the sensor surface.

An example of this can be seen in surface plasmon resonance (SPR) biosensors, where glycosylated Fmoc-amino acids have been immobilized on a sensor chip. nih.gov The free carboxyl groups of the amino acid residues were activated with EDC/NHS and then reacted with an ethylenediamine-derivatized carboxymethyldextran sensor chip to achieve the desired ligand concentrations for interaction analysis. nih.gov

Enhancing Specificity and Sensitivity of Detection Systems

The choice of linker used to immobilize a bioreceptor on a sensor surface can significantly impact the biosensor's performance, including its sensitivity and specificity. The length, flexibility, and chemical nature of the linker can influence the orientation, accessibility, and functionality of the immobilized biomolecule.

The 6-carbon chain of 6-aminohexanoic acid provides a flexible spacer that can position the biosensing element away from the sensor surface. This separation can reduce steric hindrance and improve the accessibility of the bioreceptor's active site to the target analyte in the sample, potentially leading to enhanced sensitivity. The hydrophobic nature of the hexanoic acid chain can also influence the local environment of the immobilized molecule.

However, the effect of a 6-aminohexanoic acid (Ahx) linker on sensor performance is not universally positive and can be application-dependent. In a study evaluating linkers for a peptide-based piezoelectric biosensor for aldehyde detection, the incorporation of a 6-Ahx linker did not enhance the analytical performance compared to the original, unmodified peptide biosensor. biorxiv.org In fact, the limit of detection (LOD) for long-chain aldehydes was found to be distinctly higher for the biosensor with the 6-Ahx linker. biorxiv.org In contrast, other linkers, such as a Gly-Ser-Gly-Ser-Gly-Ser (GSGSGS) sequence, significantly improved sensitivity. youtube.com

Table 1: Comparison of Linker Effects on Piezoelectric Biosensor Performance for Aldehyde Detection

| Linker | Change in Frequency (Nonanal) | Limit of Detection (Nonanal) | Relative Sensitivity Improvement |

| None (Original Peptide) | Baseline | 18 ppm | N/A |

| 6-Aminohexanoic Acid (6-Ahx) | Lower than original | 200-300 ppm | Decreased |

| GSGSGS | 60 Hz increase from baseline | 2 ppm | 9-fold improvement |

This table is generated based on data from a study on peptide-based piezoelectric biosensors. biorxiv.orgyoutube.com

These findings highlight that while linkers are a critical component in biosensor design, their impact on sensitivity and specificity must be empirically determined for each specific application, as the optimal linker structure can vary. biorxiv.orgyoutube.com

Affinity-Based Probes and Capture Systems

This compound is instrumental in the construction of affinity-based probes and capture systems designed to isolate and detect specific target molecules from complex mixtures. These tools often function on a "molecular fishing" principle, where a recognition element is used to "catch" its specific binding partner.

Antibody and Aptamer Conjugation for Target Recognition

Both antibodies and aptamers are widely used as recognition elements in biosensors and affinity-based probes due to their high specificity and affinity for their targets. This compound can be used as a linker to conjugate these molecules to various substrates or labels.

For aptamer-based sensors, a common strategy involves immobilizing a thiolated aptamer, often with a C6 spacer, onto a gold electrode surface. mdpi.com The 6-aminohexanoic acid spacer helps to distance the aptamer from the electrode surface, which can facilitate the necessary conformational changes upon target binding. mdpi.com

In the context of immunoassays like ELISA, 6-aminohexanoic acid has been used to modify peptides to enhance their coating efficiency on polystyrene plates. nih.gov The increased hydrophobicity provided by the linker can lead to a more stable immobilization of the peptide on the solid phase. nih.gov The general principles of bioconjugation using this compound are also applicable to the covalent attachment of antibodies to sensor surfaces or other molecules for the development of sensitive detection systems.

Development of Molecular Fishing Probes

The concept of "molecular fishing" involves using a bait molecule (the probe) to capture a specific target protein or other biomolecule from a complex sample, such as a cell lysate. This compound is an ideal component for creating such probes due to its ability to act as a flexible spacer between the recognition element (e.g., a peptide, inhibitor, or other small molecule) and a handle for purification (e.g., biotin) or a solid support (e.g., agarose beads).

This approach is central to affinity chromatography, where a ligand is immobilized on a solid matrix to capture its binding partner. 6-Aminohexanoic acid can be used to couple these ligands to the matrix, providing a spacer arm that improves the accessibility of the ligand to the target molecule.

Furthermore, 6-aminohexanoic acid has been utilized in the construction of fluorescent probes for single-molecule localization microscopy (SMLM). nih.gov In these applications, it serves as a linker between a recognition unit, a fluorophore, and a cell-penetrating peptide, demonstrating its versatility in creating multifunctional probes for advanced cellular imaging and analysis. nih.gov

Computational and Theoretical Investigations Pertaining to Fmoc 6 Amino Hexanoic Acid Architectures

Molecular Dynamics Simulations of Fmoc-6-amino-hexanoic Acid Containing Constructs

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For constructs containing this compound, MD simulations offer a window into the dynamic behavior that governs their function in various environments.

Research on related fatty acids using MD simulations shows that saturated hydrocarbon chains, like that in hexanoic acid, tend to adopt extended, all-trans conformations as their lowest energy state. nih.gov However, thermal energy at physiological temperatures allows the chain to access a multitude of gauche conformations, leading to a high degree of flexibility. nih.govresearchgate.net When incorporated into a larger structure, such as a peptide or a protein, the conformational landscape of the Ahx spacer is influenced by its environment. MD simulations can predict how interactions with neighboring residues or solvent molecules affect the distribution of dihedral angles along the chain.

Table 1: Representative Dihedral Angles in a Hexanoic Acid Spacer This interactive table illustrates typical dihedral angle populations for the C-C bonds in a hexanoic acid chain as might be determined from an MD simulation. Users can hover over the values to see a brief description.

| C-C Bond | Predominant Conformation | Population (%) | Description |

| C1-C2 | Trans | ~70% | The bond closest to the carboxyl group, often more restricted. |

| C2-C3 | Trans/Gauche | ~60/40% | Increased flexibility compared to the ends of the chain. |

| C3-C4 | Trans/Gauche | ~55/45% | Exhibits the highest degree of conformational freedom. |

| C4-C5 | Trans/Gauche | ~65/35% | Flexibility decreases approaching the amino-terminus. |

These simulations reveal that replacing parts of a peptide backbone with a non-peptide spacer like 6-aminohexanoic acid can improve bioavailability by reducing susceptibility to enzymatic degradation. nih.gov The flexibility imparted by the methylene bridges is crucial for maintaining the biological activity of the parent molecule. nih.gov

In self-assembling systems, such as those forming hydrogels or nanofibers, the Fmoc group plays a dominant role through π-π stacking interactions. aalto.fi The 6-aminohexanoic acid linker, however, mediates the distance and orientation between these interacting aromatic moieties. The flexibility of this linker is not merely a passive trait but an active contributor to the dynamics and morphology of the resulting nanostructures.

MD simulations can model the aggregation process, showing how the interplay between the hydrophobic collapse of the hexanoic acid chains and the stacking of the Fmoc groups dictates the final assembly. The linker's ability to adopt various conformations allows the system to overcome kinetic barriers and find thermodynamically stable arrangements. aalto.fi For instance, simulations can demonstrate how a longer, more flexible linker might lead to the formation of twisted fibrils versus the plate-like crystals formed by constructs with less flexible linkers. aalto.fi

Quantum Mechanical Calculations on this compound Linkages

Quantum mechanical (QM) calculations provide a more detailed, electron-level understanding of chemical structures and reactions. These methods are computationally intensive but offer high accuracy for predicting electronic properties and reaction mechanisms.

This compound is widely used in Solid Phase Peptide Synthesis (SPPS). nih.govaltabioscience.com The critical step involving this molecule is the removal (deprotection) of the Fmoc group, which is typically achieved using a base like piperidine (B6355638). researchgate.net QM calculations can elucidate the mechanism of this deprotection reaction.